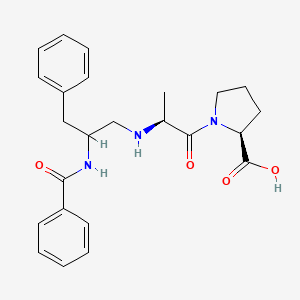
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- is a chemical compound with a unique structure that includes a furanone ring and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- typically involves the reaction of a furanone derivative with a phenylmethoxy group under specific conditions. One common method involves the use of a Grignard reagent to introduce the phenylmethoxy group into the furanone ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
科学的研究の応用
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The furanone ring may also play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, dihydro-4-(methoxy)-: Lacks the phenyl group, which may result in different biological activity.
2(3H)-Furanone, dihydro-4-(phenyl)-: Lacks the methoxy group, potentially affecting its chemical reactivity and binding properties.
Uniqueness
2(3H)-Furanone, dihydro-4-(phenylmethoxy)-, (4S)- is unique due to the presence of both the phenyl and methoxy groups, which can influence its chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
82130-75-4 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(4S)-4-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-11-6-10(8-14-11)13-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChIキー |
BXCNEWJZGSAVED-JTQLQIEISA-N |
異性体SMILES |
C1[C@@H](COC1=O)OCC2=CC=CC=C2 |
正規SMILES |
C1C(COC1=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)


![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)


![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)





